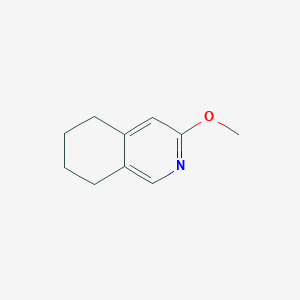

3-Methoxy-5,6,7,8-tetrahydroisoquinoline

Description

3-Methoxy-5,6,7,8-tetrahydroisoquinoline (3-MeO-THIQ) is a heterocyclic compound featuring a partially saturated isoquinoline core with a methoxy substituent at the 3-position. This structural motif is critical for its interactions with biological targets, including enzymes and receptors. The tetrahydroisoquinoline (THIQ) scaffold is prevalent in natural alkaloids and synthetic compounds with diverse pharmacological activities, such as enzyme inhibition (e.g., DHFR, CDK2), neurotropic effects, and anticancer properties .

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

3-methoxy-5,6,7,8-tetrahydroisoquinoline |

InChI |

InChI=1S/C10H13NO/c1-12-10-6-8-4-2-3-5-9(8)7-11-10/h6-7H,2-5H2,1H3 |

InChI Key |

HNBNKXFJXIRHDX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C2CCCCC2=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Anticancer Activity

- 3-MeO-THIQ derivatives show moderate antiproliferative activity, while 6,7-dimethoxy-THIQ sulfamates (e.g., compound 6b ) demonstrate 10-fold higher potency (GI₅₀ = 220 nM vs. 2.1 µM in DU-145 cells) due to conformational biasing and enhanced tubulin inhibition .

- C3 methyl substitution in THIQ sulfamates improves microtubule polymerization inhibition, a mechanism absent in 3-MeO-THIQ .

Neurotropic and Neurotoxic Effects

- In contrast, 1MeTIQ and N-methyl-THIQ derivatives are metabolized to neurotoxic isoquinolinium ions, mimicking MPTP’s dopaminergic toxicity .

Metabolic and Pharmacokinetic Behavior

Table 2: Pharmacokinetic Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.